molecular formula C14H12F6N2O B608552 Ligandrol CAS No. 1165910-22-4

Ligandrol

Cat. No.: B608552
CAS No.: 1165910-22-4
M. Wt: 338.25 g/mol
InChI Key: OPSIVAKKLQRWKC-VXGBXAGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ligandrol is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of trifluoromethyl groups. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Synthetic Routes for LGD-4033

Ligandrol’s synthesis involves stereoselective steps to construct its pyrrolidinyl-benzonitrile core. Two primary synthetic pathways have been reported:

Method 1: Aldehyde Trifluoromethylation

  • Starting Material : 4-(2-(Formylpyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

  • Reagents : Trimethyl(trifluoromethyl)silane, cesium fluoride (CsF), tetrahydrofuran (THF).

  • Procedure :

    • Aldehyde substrate dissolved in THF reacts with CsF at 0°C.

    • Trimethyl(trifluoromethyl)silane is added, followed by 15-hour stirring (0°C to RT).

    • Intermediate silyl-ether formation and subsequent hydrolysis with KOH yield LGD-4033 as a yellowish oil (61% yield) .

Method 2: Pyrrolidinyl-Benzonitrile Coupling

  • Starting Material : D-prolinol and 4-fluoro-2-trifluoromethylbenzonitrile.

  • Reagents : Triethylamine, sulfur trioxide-pyridine complex, trimethyl(trifluoromethyl)silane.

  • Procedure :

    • Nucleophilic substitution forms R-4-(2-hydroxymethylpyrrolidinyl)-2-trifluoromethylbenzonitrile.

    • Oxidation to aldehyde intermediate, followed by trifluoromethylation and HPLC purification yields diastereomers .

Metabolic Transformations

This compound undergoes extensive hepatic metabolism, producing metabolites critical for doping control. Key transformations include:

Metabolite Transformation Precursor Ion (m/z) Product Ions (m/z) Retention Time (min)
Parent (LGD-4033)339.10 [M]+220.00, 240.029.05
M2-aHydroxylation, Dehydrogenation351.05 [M]−237.06, 253.024.90
M3-aHydroxylation353.07 [M]−255.07, 199.046.25
M4-cBishydroxylation369.08 [M]−237.06, 253.025.40

Data derived from human urine studies and LC-MS/MS analyses .

Structural Revision of the Main Bishydroxylated Metabolite

Initial structural assignment of this compound’s main metabolite as bis-hemiaminal 3 was revised to hexanoic acid 4 through chemical synthesis and NMR/MS validation:

Stability and Analytical Challenges

  • Bis-Hemiaminal Instability : Initial metabolite 3 showed poor stability, complicating long-term storage .

  • Hexanoic Acid Advantage : Revised structure 4 exhibits enhanced stability, making it suitable as a reference material for anti-doping laboratories .

Key Reaction Mechanisms

  • Trifluoromethylation : Nucleophilic addition of CF₃⁻ to aldehyde intermediates under basic conditions .

  • Oxidative Ring Opening : RuO₄-mediated oxidation followed by hydrolytic cleavage of lactams .

  • Epimerization : pH-dependent stereochemical inversion observed in urinary metabolites .

Scientific Research Applications

Introduction to Ligandrol (LGD-4033)

This compound, chemically known as LGD-4033, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential applications in treating muscle atrophy and other conditions related to muscle and bone health. Initially developed by Ligand Pharmaceuticals, LGD-4033 aims to provide the anabolic benefits of androgens like testosterone while minimizing undesirable side effects, particularly those affecting the prostate and other non-target tissues.

Muscle Wasting Conditions

1. Clinical Trials and Efficacy

This compound has been primarily researched for its efficacy in increasing lean body mass and muscle strength in individuals suffering from muscle wasting conditions. Notable findings from clinical trials include:

  • Phase 1 Trials : A multi-dose study involving 76 healthy young men demonstrated that LGD-4033 significantly improved lean body mass over a 21-day period. Participants taking 1 mg/day showed an increase of 1.2 kg in lean body mass .
  • Phase 2 Trials : In a study of 108 men and women recovering from hip fractures, participants receiving varying doses of LGD-4033 (0.5 mg, 1 mg, and 2 mg daily) exhibited dose-dependent increases in lean body mass of 4.8%, 7.2%, and 9.1% respectively after 12 weeks .

Osteoporosis and Cachexia

This compound has also been investigated for its potential in treating osteoporosis and cachexia (muscle wasting due to chronic illness). Preclinical studies indicated that LGD-4033 could enhance bone mineral density while promoting muscle growth without significant effects on prostate size, which is a common side effect of traditional anabolic steroids . However, research into these applications has been limited, with some development paths discontinued.

Safety Profile

While LGD-4033 has shown promise in improving muscle mass, concerns regarding its safety profile have emerged. Reports of liver injury associated with this compound use highlight the need for caution. A case study documented cholestatic hepatitis in a patient using LGD-4033, necessitating further investigation into its long-term safety and potential hepatotoxic effects .

Comparative Data Table

Study Type Population Dose Duration Lean Mass Increase Safety Observations
Phase 1 TrialHealthy young men (n=76)1 mg/day21 days+1.2 kgGenerally well-tolerated
Phase 2 TrialMen & women post-fracture (n=108)0.5 mg/day to 2 mg/day12 weeks+4.8% to +9.1%Safe; adverse effects noted
Preclinical StudyCynomolgus monkeysUp to 75 mg/kg13 weeksSignificant weight gainToxicity at high doses

Mechanism of Action

Ligandrol works by binding to androgen receptors in the body, specifically in muscles and bones. This binding stimulates the production of proteins that play a crucial role in muscle growth and bone density. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression in muscle and bone cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ligandrol

This compound is unique due to its high selectivity for androgen receptors in muscle and bone tissues, which minimizes its effects on other tissues like the prostate gland. This selectivity reduces the risk of side effects commonly associated with anabolic steroids .

Biological Activity

Ligandrol, also known as LGD-4033, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential anabolic effects on muscle and bone. This article explores its biological activity, safety profile, pharmacokinetics, and implications for human health, drawing on diverse research findings and case studies.

Overview of this compound

This compound was developed to provide the benefits of anabolic steroids without the associated side effects. It binds selectively to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects in other tissues, such as the prostate.

Pharmacokinetics

Elimination Half-Life and Metabolism:

  • This compound has a prolonged elimination half-life of approximately 24 to 36 hours, allowing for once-daily dosing.
  • Studies indicate dose-proportional accumulation upon multiple dosing, with serum concentrations nearly tripling by day 21 compared to day 1 at higher doses (0.1 mg, 0.3 mg, and 1.0 mg) .

Biological Effects

Muscle and Bone Anabolism:

  • Clinical trials have demonstrated that LGD-4033 significantly increases lean body mass without altering fat mass. In a placebo-controlled trial involving 76 healthy men over 21 days, those receiving LGD-4033 showed a dose-dependent increase in lean body mass .
  • Animal studies further support these findings, showing robust anabolic activity in muscle and anti-resorptive effects on bone .

Hormonal Impact:

  • LGD-4033 administration resulted in dose-dependent suppression of testosterone levels and sex hormone-binding globulin. Notably, significant suppression of follicle-stimulating hormone and free testosterone occurred only at the highest dose (1.0 mg) .

Safety Profile

Adverse Effects:

  • While LGD-4033 is generally well tolerated, there have been reports of drug-induced liver injury in cases where high doses were used (10 mg daily) . A case study highlighted a patient who experienced severe liver injury after using this compound for two weeks.
  • In clinical trials, no serious adverse events were reported; however, there was a noted increase in liver enzymes at higher doses .

Case Studies

Case Study: Drug-Induced Liver Injury
A detailed report documented a 32-year-old male who developed cholestatic hepatitis after using this compound. Biopsy results indicated mild fibrosis consistent with drug-induced liver injury (DILI). Laboratory values showed significant elevations in liver enzymes during use but returned to baseline after cessation .

Summary of Research Findings

StudySample SizeDurationKey Findings
Clinical Trial (2010)76 men21 daysIncreased lean body mass; no serious adverse effects; dose-dependent hormonal suppression
Case Report (2020)1 man2 weeksSevere liver injury associated with high-dose this compound use
Pharmacokinetics StudyN/AN/AProlonged half-life; dose-proportional accumulation; significant suppression of testosterone at higher doses

Q & A

Q. Basic: What are the primary pharmacological mechanisms of Ligandrol (LGD-4033) in preclinical models?

This compound is a selective androgen receptor modulator (SARM) that binds to androgen receptors with high specificity, mimicking the anabolic effects of testosterone while minimizing androgenic side effects. Preclinical studies typically employ in vitro receptor-binding assays (e.g., competitive displacement assays using radiolabeled ligands) and in vivo models (e.g., rodent muscle hypertrophy studies) to quantify its anabolic-to-androgenic ratio . Key outcomes include muscle mass retention in atrophy models and receptor occupancy rates. Researchers should prioritize dose titration to avoid off-target effects, as excessive dosing may activate glucocorticoid or progesterone receptors, confounding results .

Q. Basic: How should researchers design dose-response studies for this compound to assess efficacy and safety?

Dose-response studies require:

  • Tiered dosing : Start with subtherapeutic doses (e.g., 0.1 mg/kg in rodents) and escalate incrementally to establish a no-observed-adverse-effect level (NOAEL).
  • Control groups : Include vehicle controls and positive controls (e.g., testosterone enanthate) to benchmark anabolic activity.
  • Endpoint selection : Measure lean mass via dual-energy X-ray absorptiometry (DXA) and serum biomarkers (e.g., ALT/AST for hepatotoxicity) at fixed intervals .
  • Statistical power : Use a priori power analysis to determine sample size, ensuring detection of ≥15% difference in muscle mass with 80% confidence .

Example Table: Adverse Event Reports in Human Case Studies

CompoundReportsAge/SexAdverse OutcomeSeverity
This compound626MAcute liver failureHospitalization required
LGD-4033523MLiver failureLife-threatening
Adapted from adverse event data

Q. Advanced: How can contradictory findings in this compound’s anabolic efficacy versus hepatotoxicity be reconciled in translational research?

Contradictions often arise from interspecies variability, dosing regimens, and endpoint selection. To address this:

  • Mechanistic studies : Use transcriptomic profiling (e.g., RNA-seq) to compare hepatic stress pathways (e.g., CYP450 induction) and anabolic signaling (e.g., mTOR activation) across models .
  • Longitudinal monitoring : In clinical trials, integrate frequent liver function tests (LFTs) and muscle biopsies to correlate efficacy with toxicity timelines.
  • Meta-analysis : Apply PRISMA guidelines to aggregate preclinical/clinical data, stratifying outcomes by study duration, population (e.g., healthy vs. sarcopenic subjects), and formulation purity .

Q. Methodological: What are best practices for ensuring reproducibility in this compound studies?

  • Protocol standardization : Adopt ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, diet, and blinding procedures .
  • Data transparency : Publish raw data (e.g., muscle mass measurements, LFTs) in supplementary materials to enable reanalysis .
  • Reagent validation : Use third-party mass spectrometry to verify this compound purity (>98%) and rule out contamination by prohormones or solvents .

Q. Advanced: How should researchers address ethical and methodological challenges in human trials involving this compound?

  • Ethical oversight : Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses, emphasizing hepatotoxicity monitoring .
  • Participant stratification : Exclude subjects with pre-existing liver conditions and use stratified randomization by baseline muscle mass .
  • Data collection : Employ REDCap or similar platforms for secure, real-time tracking of adverse events and compliance .

Methodological: What frameworks guide the formulation of rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Explore understudied areas (e.g., this compound’s impact on bone mineral density in osteoporotic models).
  • Feasibility : Ensure access to validated this compound stocks and specialized assays (e.g., receptor binding kinetics).
  • Relevance : Align questions with unmet clinical needs (e.g., muscle wasting in cancer cachexia) .

Q. Advanced: How can researchers optimize data collection and analysis in this compound studies?

  • High-throughput techniques : Use LC-MS/MS for pharmacokinetic profiling of this compound and metabolites.
  • Machine learning : Apply clustering algorithms to identify subpopulations with divergent responses (e.g., responders vs. non-responders).
  • Uncertainty quantification : Report confidence intervals for effect sizes and use sensitivity analysis to address measurement error .

Properties

IUPAC Name

4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657620
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
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Molecular Weight

338.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165910-22-4
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
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Record name Ligandrol
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Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
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